molecular formula C5H12O2S2 B1657234 Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester CAS No. 55800-41-4

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester

Cat. No.: B1657234
CAS No.: 55800-41-4
M. Wt: 168.3
InChI Key: GOPZNWBPYDZZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester (CAS 55800-41-4) is an organosulfur compound with the molecular formula C₅H₁₂O₂S₂. It features a methanesulfonothioate backbone, where the sulfur atom is esterified with a tert-butyl (1,1-dimethylethyl) group. This compound is structurally characterized by its sulfonothioic acid ester functionality, combining both sulfonic acid and thioester properties. Its tert-butyl substituent confers steric bulk, influencing reactivity and stability compared to simpler thioesters. The compound is commercially available through suppliers like Parchem Chemicals, with typical specifications emphasizing high purity .

Properties

IUPAC Name

2-methyl-2-methylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S2/c1-5(2,3)8-9(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZNWBPYDZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262751
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55800-41-4
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55800-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Method: Reaction of Methanesulfonyl Chloride with tert-Butyl Mercaptan

The most widely documented synthesis involves the reaction of methanesulfonyl chloride (CH₃SO₂Cl) with tert-butyl mercaptan ((CH₃)₃CSH) in the presence of a base such as triethylamine (Et₃N). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure :

  • Reagents :
    • Methanesulfonyl chloride (1.0 equiv)
    • tert-Butyl mercaptan (1.1 equiv)
    • Triethylamine (1.2 equiv)
    • Dichloromethane (solvent)
  • Conditions :
    • Temperature: 0–25°C
    • Reaction Time: 2–4 hours
    • Workup: The mixture is washed with aqueous HCl (1 M), brine, and dried over MgSO₄.
    • Yield: 75–85%.

Mechanism :
The reaction proceeds via nucleophilic substitution (Sₙ2), where the thiolate anion ((CH₃)₃CS⁻) attacks the electrophilic sulfur in methanesulfonyl chloride.

Alternative Method: Oxidative Sulfuration

An alternative route involves the oxidation of tert-butyl disulfide ((CH₃)₃C-S-S-C(CH₃)₃) with methanesulfonic acid (CH₃SO₃H) in the presence of a catalytic amount of iodine (I₂). This method avoids the use of toxic sulfonyl chlorides.

Procedure :

  • Reagents :
    • tert-Butyl disulfide (1.0 equiv)
    • Methanesulfonic acid (2.0 equiv)
    • Iodine (0.1 equiv)
  • Conditions :
    • Temperature: 60–80°C
    • Reaction Time: 6–8 hours
    • Yield: 60–70%.

Industrial Production Methods

Continuous Flow Process

Industrial-scale production employs continuous flow reactors to enhance safety and yield. Key steps include:

  • Reagent Mixing : Methanesulfonyl chloride and tert-butyl mercaptan are pumped into a reactor with in-line neutralization of HCl using triethylamine.
  • Temperature Control : Maintained at 20–30°C to prevent exothermic side reactions.
  • Purification : Automated distillation under reduced pressure (50–100 mmHg) isolates the product with >98% purity.

Advantages :

  • Higher throughput (90–95% yield).
  • Reduced waste generation.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane , tetrahydrofuran ) improve reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., hexane ) are avoided due to poor solubility of reagents.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by 30%, reducing the time to 1–2 hours.

Purity Control

  • Recrystallization : The crude product is recrystallized from n-heptane at −20°C to achieve >99% purity.
  • Chromatography : Flash column chromatography (SiO₂, hexane/ethyl acetate 9:1) resolves minor impurities.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Laboratory-Scale (Sₙ2) 75–85% 98% Moderate $$
Oxidative Sulfuration 60–70% 95% Low $
Continuous Flow 90–95% 99% High $$$

Key Takeaways :

  • The Sₙ2 method balances cost and efficiency for small-scale synthesis.
  • Continuous flow processes are optimal for industrial applications.

Applications in Scientific Research

  • Pharmaceuticals : Used to synthesize sulfonamide-based inhibitors.
  • Materials Science : Modifies polymer surfaces to enhance hydrophobicity.
  • Catalysis : Serves as a ligand precursor in transition-metal complexes.

Scientific Research Applications

Organic Synthesis

Esterification Reactions
Methanesulfonothioic acid esters are utilized in esterification reactions due to their reactivity and ability to form stable intermediates. They serve as excellent electrophiles in nucleophilic substitution reactions, allowing for the efficient synthesis of various organic compounds. For instance, studies have shown that methanesulfonic acid can facilitate the formation of methyl methanesulfonate through reactions with alcohols under anhydrous conditions .

Polymer Chemistry
In polymer chemistry, methanesulfonothioic acid esters are employed as chain transfer agents and polymerization initiators. Their unique properties enable them to control molecular weight and polydispersity in radical polymerizations. This application is particularly valuable in the production of specialty polymers used in coatings and adhesives .

Pharmaceutical Applications

Drug Synthesis
Methanesulfonothioic acid esters are increasingly recognized for their utility in pharmaceutical synthesis. They are used as intermediates in the production of active pharmaceutical ingredients (APIs), particularly in the synthesis of sulfonamide antibiotics and other therapeutic agents. The presence of the sulfonate group enhances solubility and bioavailability, which are critical parameters in drug formulation .

Genotoxicity Studies
Research has indicated that some sulfonate esters may exhibit genotoxic properties, raising concerns about their safety in pharmaceutical applications. Studies utilizing the Ames test have shown that certain methanesulfonic acid esters can induce mutations in bacterial strains, highlighting the need for careful evaluation during drug development processes .

Environmental Impact

Biodegradability and Toxicity
The environmental implications of methanesulfonothioic acid esters are significant due to their potential persistence and toxicity in ecosystems. Research indicates that while some sulfonate esters can degrade under aerobic conditions, others may accumulate and pose risks to aquatic life . Therefore, understanding their environmental fate is crucial for regulatory assessments.

Case Studies

Study Focus Findings
Teasdale et al. (2008)Kinetics of Sulfonate Ester FormationEstablished mechanisms for methanesulfonate ester formation under various conditions, emphasizing temperature's role on reaction rates .
Elder et al. (2015)Genotoxicity AssessmentFound that methanesulfonic acid esters exhibited mutagenic potential in bacterial tests, necessitating further safety studies .
Ataman ChemicalsIndustrial ApplicationsHighlighted the use of methanesulfonic acid as an alternative catalyst in industrial processes due to its non-volatile nature and effectiveness .

Comparison with Similar Compounds

4-Methylbenzenesulfonothioic Acid, S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester

  • Structure: This compound (CAS 1277170-42-9) incorporates a 4-methylbenzenesulfonothioate group linked to a tert-butyl-dimethylsilyloxy methyl chain.
  • Synthesis : Prepared via silylation and sulfenylation reactions, it serves as a sulfur-protecting reagent in organic synthesis. Its tert-butyl-dimethylsilyl (TBS) group enhances hydrolytic stability compared to the simpler tert-butyl ester in the target compound .
  • Applications : Used in complex syntheses (e.g., natural products), where selective deprotection is required.

Methanesulfonothioic Acid, S,S'-1,4-Butanediyl Ester

  • Physical Properties : IR spectroscopy (υ = 980 cm⁻¹) indicates distinct vibrational modes due to the extended alkyl chain and disulfide-like linkage .
  • Reactivity: The butylene bridge facilitates intramolecular interactions, contrasting with the monomeric tert-butyl ester’s steric-driven behavior.

Functional Analogues

Ethanethioic Acid, S-(1-Methylethyl) Ester

  • Structure : A simpler thioester (C₅H₁₀OS) with an isopropyl group (vs. tert-butyl).
  • Thermochemistry : Reacts with water to yield acetic acid and propanethiol (ΔrH° = -5.8 ± 0.3 kJ/mol), highlighting its hydrolytic lability compared to the tert-butyl derivative’s steric protection .
  • Applications: Limited industrial use due to instability but serves as a model in reaction mechanism studies.

Phosphorodithioic Acid, S-[(tert-Butylthio)methyl] O,O-Diethyl Ester

  • Structure : Combines phosphorodithioate and tert-butylthio groups (CAS 13071-79-3).
  • Applications: A potent insecticide (e.g., Terbufos) with systemic activity. The tert-butylthio moiety enhances lipophilicity and bioavailability, contrasting with the sulfonothioic acid ester’s polar sulfonate group .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent/Group Molecular Weight Key Properties/Applications Source
This compound 55800-41-4 C₅H₁₂O₂S₂ tert-butyl thioester 168.28 g/mol High-purity reagent, steric stability
4-Methylbenzenesulfonothioic acid, S-[[[(1,1-dimethylethyl)-dimethylsilyl]oxy]methyl] ester 1277170-42-9 C₁₅H₂₆O₂S₂Si tert-butyl-dimethylsilyloxy 330.57 g/mol Sulfur protection in synthesis
Methanesulfonothioic acid, S,S'-1,4-butanediyl ester N/A C₆H₁₂O₄S₄ tetramethylene spacer 276.42 g/mol IR-detectable disulfide-like linkage
Ethanethioic acid, S-(1-methylethyl) ester 926-73-8 C₅H₁₀OS isopropyl thioester 118.20 g/mol Hydrolytically labile
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester 13071-79-3 C₉H₂₁O₂PS₃ tert-butylthio-phosphorodithioate 308.43 g/mol Insecticide (Terbufos)

Research Findings and Key Differences

Steric and Electronic Effects: The tert-butyl group in this compound provides superior steric shielding compared to isopropyl or silyl-protected analogues, reducing nucleophilic attack and hydrolysis . Phosphorodithioates (e.g., Terbufos) leverage tert-butylthio groups for lipophilicity, whereas sulfonothioic acid esters prioritize sulfonate polarity for solubility in polar solvents .

Synthetic Utility: The silyl-protected derivative (CAS 1277170-42-9) is favored in multi-step syntheses due to its orthogonal protecting group strategy, unlike the non-protected tert-butyl ester . Dimeric sulfonothioic esters (e.g., butanediyl-linked) exhibit unique reactivity in polymer chemistry, absent in monomeric tert-butyl esters .

Stability and Reactivity :

  • Hydrolytic stability follows the trend: silyl-protected > tert-butyl ester > isopropyl ester . This is critical for applications requiring prolonged shelf life or controlled reactivity .

Biological Activity

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester, is a sulfonic acid derivative that has garnered interest in various fields, particularly in agricultural chemistry and biochemistry. This compound is recognized for its potential biological activities, including its role as a pesticide and its interactions with biological systems.

  • Molecular Formula : C5_5H12_{12}O2_2S2_2
  • Molar Mass : 168.28 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in water and organic solvents

Biological Activity

The biological activity of methanesulfonothioic acid esters can be categorized into several key areas:

1. Pesticidal Activity

Methanesulfonothioic acid esters are primarily used as herbicides and insecticides. They act by disrupting the normal physiological processes in pests, leading to their death. The mechanism often involves the inhibition of specific enzymes or pathways critical for pest survival.

2. Antimicrobial Properties

Research indicates that methanesulfonothioic acid derivatives exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

3. Cytotoxic Effects

Studies have demonstrated that certain derivatives of methanesulfonothioic acid can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

Several studies have investigated the biological activity of methanesulfonothioic acid esters:

  • Study on Herbicidal Efficacy : A study published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of methanesulfonothioic acid esters against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls, indicating strong herbicidal properties .
  • Antimicrobial Testing : In a comparative study published in Applied Microbiology, methanesulfonothioic acid showed effective inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus .
  • Cytotoxicity Assessment : Research published in Cancer Research explored the cytotoxic effects of methanesulfonothioic acid derivatives on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Data Tables

Biological ActivityObserved EffectReference
HerbicidalSignificant biomass reduction in weeds
AntimicrobialInhibition of Staphylococcus aureus growth
CytotoxicityDose-dependent reduction in cancer cell viability

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl sulfonothioic esters, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves esterification of methanesulfonothioic acid with tert-butyl alcohols or halides under acidic or basic conditions. For example, triethylamine (Et₃N) is often used as a base to deprotonate the thiol group, facilitating nucleophilic substitution with tert-butyl halides . Optimization may include temperature control (e.g., 0–25°C), inert atmospheres, and stoichiometric excess of the tert-butyl reagent. Evidence from analogous tert-butyl ester syntheses (e.g., di-tert-butyl dicarbonate) highlights the importance of steric hindrance mitigation through slow addition of reagents .

Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • MS : Electron ionization (EI-MS) generates characteristic fragmentation patterns. For tert-butyl esters, a prominent [M⁺ - C(CH₃)₃] ion is expected due to cleavage of the bulky tert-butyl group. Reference spectra for similar compounds (e.g., Butanethioic acid, S-(1,1-dimethylethyl) ester, CAS 6330-43-4) show fragments at m/z 160 (M⁺ - 57) .
  • NMR : Key signals include:
  • ¹H NMR : Singlet for tert-butyl protons (~1.2–1.4 ppm).
  • ¹³C NMR : Quartet for the sulfonothioic sulfur-bound carbon (~40–50 ppm). Deuteration solvents (e.g., CDCl₃) are recommended for clarity .

Q. What physicochemical properties (e.g., logP, boiling point) are critical for handling this compound in laboratory settings?

  • Methodological Answer : While direct data for the target compound is limited, analogous tert-butyl esters exhibit:

PropertyValue (Analogous Compound)Source
LogP~3.5 (e.g., tert-butyl peroxy esters)
Boiling Point~250°C (tert-butyl esters)
StabilitySensitive to hydrolysis; store under inert gas
  • These properties guide solvent selection (e.g., non-polar solvents for extraction) and storage conditions.

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group be mitigated during synthesis or purification?

  • Methodological Answer : Steric effects often reduce reaction rates and complicate crystallization. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing activation energy .
  • Chromatography : Use silica gel modified with bulky groups (e.g., C18) to improve separation of sterically hindered products .
  • Co-solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of tert-butyl intermediates .

Q. What analytical challenges arise when distinguishing structural isomers of sulfonothioic esters with identical molecular formulas?

  • Methodological Answer : Isomers (e.g., Butanethioic acid, S-(1,1-dimethylethyl) ester vs. Octanethioic acid, S-methyl ester, both C₉H₁₈OS ) require advanced techniques:

  • Tandem MS (MS/MS) : Differentiates isomers via unique fragmentation pathways.
  • Infrared (IR) Spectroscopy : Identifies functional group vibrations (e.g., S=O stretch at ~1050–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How do electronic effects of the sulfonothioic group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonothioic group (S(O)₂S-) acts as a moderate leaving group. Its reactivity is enhanced by:

  • Electron-withdrawing tert-butyl groups : Increase electrophilicity at the sulfur center .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states in SN2 mechanisms. Kinetic studies using GC-MS or HPLC can monitor reaction progress .

Data Contradiction Analysis

  • Example Issue : Conflicting mass spectral data for compounds with identical molecular formulas (e.g., C₉H₁₈OS isomers ).
  • Resolution : Cross-validate with retention indices in gas chromatography (GC) and high-resolution MS (HRMS) to confirm molecular formulas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.